N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and a hydroxyethyl side chain bearing furan-2-yl and thiophen-3-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-7-23-8-12)13-4-3-6-21-13/h3-8,16,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSCROQBLUNKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.
Attachment of the furan and thiophene rings: These heterocyclic rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the sulfonamide group may produce the corresponding amine derivative.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic rings and functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Chemistry
Triazole-Thiones and S-Alkylated Triazoles
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share sulfonyl and aromatic groups with the target compound. However, the triazole-thione core differs from the 1,2-oxazole ring, impacting electronic properties and tautomeric behavior. For example:
- Tautomerism: Triazole-thiones exist in equilibrium between thiol and thione forms, stabilized by intramolecular hydrogen bonding .
- Spectral Signatures : IR spectra of triazole-thiones show C=S stretches (~1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹) , whereas the target compound’s sulfonamide group would exhibit S=O stretches (~1150–1300 cm⁻¹) and NH stretches near 3300 cm⁻¹.
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Metsulfuron-methyl () contains a sulfonylurea bridge linking a triazine ring to a methyl benzoate group. Key differences include:
- Core Heterocycle : The triazine in metsulfuron-methyl vs. 1,2-oxazole in the target compound. Triazines are electron-deficient, favoring nucleophilic substitution, while oxazoles are electron-rich, enabling π-π interactions.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, but the target compound’s furan and thiophene groups may confer distinct bioactivity, such as antimicrobial or antifungal properties .
Physicochemical and Electronic Properties
| Property | Target Compound | Triazole-Thiones [7–9] | Metsulfuron-Methyl |
|---|---|---|---|
| Core Heterocycle | 1,2-Oxazole | 1,2,4-Triazole | 1,3,5-Triazine |
| Sulfonamide Group | Present (electron-withdrawing) | Absent (sulfonyl group only) | Present (sulfonylurea bridge) |
| Aromatic Substituents | Furan, thiophene (electron-rich) | Halobenzene (electron-deficient) | Methyl benzoate (electron-withdrawing) |
| Tautomerism | None | Thione ↔ thiol equilibrium | None |
- Solubility : The target compound’s hydroxyl and sulfonamide groups enhance water solubility compared to purely aromatic triazole-thiones.
- Reactivity : Thiophene and furan substituents may facilitate electrophilic aromatic substitution, whereas triazine-based sulfonylureas undergo hydrolysis more readily .
Q & A
Q. Optimization strategies :
- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Basic: Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?
Answer:
Key techniques include:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of thiophene (δ 6.8–7.2 ppm) and furan (δ 7.3–7.5 ppm) substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z ~465.12) .
- HPLC : Monitors purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. Critical parameters :
- Melting point : Sharp range (e.g., 160–162°C) indicates crystallinity .
- Rf values : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?
Answer:
Discrepancies may arise from:
- Bioavailability : Poor solubility (logP ~2.5) limits in vivo absorption .
- Metabolic instability : Hepatic microsomal assays can identify vulnerable sites (e.g., sulfonamide hydrolysis) .
Q. Methodological solutions :
- Structure-activity relationship (SAR) studies : Modify the hydroxy group to esters (e.g., acetate prodrugs) to enhance permeability .
- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy .
Advanced: What experimental approaches are recommended for elucidating the mechanism of action of this compound in antimicrobial assays?
Answer:
- Target identification :
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from bacterial lysates .
- Molecular docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using the sulfonamide group’s H-bonding capacity .
- Pathway analysis : RNA-seq of treated E. coli cultures reveals upregulated stress-response genes (e.g., sulA, recA) .
Validation : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth, with controls for solvent effects .
Advanced: How do variations in reaction conditions (e.g., solvent, catalyst) impact the stereochemical outcome of the hydroxy group?
Answer:
- Solvent polarity : Polar solvents (e.g., DMF) favor syn-addition due to stabilization of transition-state dipoles, yielding >80% diastereomeric excess .
- Catalysts : Chiral Lewis acids (e.g., BINOL-zinc) induce enantioselectivity (e.g., 70% ee for R-configuration) .
Q. Analytical validation :
- X-ray crystallography : Resolves absolute configuration .
- Circular dichroism (CD) : Correlates Cotton effects with stereochemistry .
Advanced: What strategies are effective for improving the compound’s stability under physiological pH conditions?
Answer:
- pH-rate profiling : Identify degradation hotspots (e.g., sulfonamide cleavage at pH < 3) .
- Formulation :
- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve stability in PBS (pH 7.4) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction :
- Lipinski’s Rule of Five : Current MW (~465) and logP (~2.5) suggest oral bioavailability .
- CYP450 inhibition : Screen for isoform interactions (e.g., CYP3A4) using docking simulations .
- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. furan) with membrane permeability .
Table 1: Key Reaction Conditions and Outcomes
| Step | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Sulfonamide formation | DCM | 0–5°C | 65 | 92 | |
| Hydroxylation | THF/H2O | 25°C | 78 | 95 | |
| Purification | EtOAc/Hexane | – | – | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
